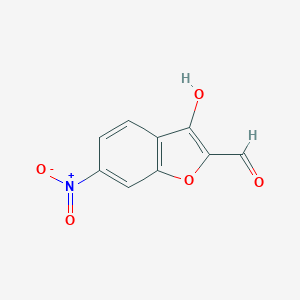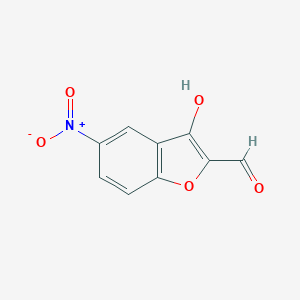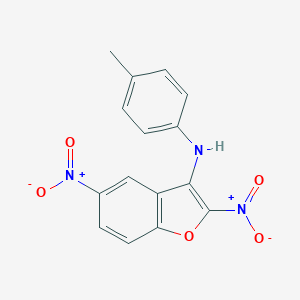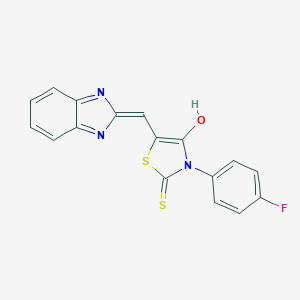![molecular formula C17H14F3N3O2 B416492 Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B416492.png)
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of an aminopyrazole with a suitable β-dicarbonyl compound. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione under basic conditions . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .
Analyse Des Réactions Chimiques
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their optical properties and potential use in fluorescent probes.
Biological Research: The compound has been used to study the activities of estrogen receptors and their role in tumor growth.
Mécanisme D'action
The mechanism of action of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of estrogen receptors, influencing tumor growth in estrogen-responsive tissues .
Comparaison Avec Des Composés Similaires
Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, including CDK2 inhibition.
These comparisons highlight the unique structural features and biological activities of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H14F3N3O2 |
|---|---|
Poids moléculaire |
349.31g/mol |
Nom IUPAC |
propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H14F3N3O2/c1-10(2)25-16(24)13-9-15-21-12(11-6-4-3-5-7-11)8-14(17(18,19)20)23(15)22-13/h3-10H,1-2H3 |
Clé InChI |
SVLPBPJVWQUKDZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |
SMILES canonique |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-chloro-5-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B416410.png)
![butyl 2-chloro-5-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B416413.png)


![3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B416416.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B416417.png)

![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)propanamide](/img/structure/B416423.png)
![4-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B416425.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-bromobenzamide](/img/structure/B416428.png)
![2-[2-[4-(3-Chloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B416430.png)
![N-phenyl-N'-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B416433.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B416434.png)
